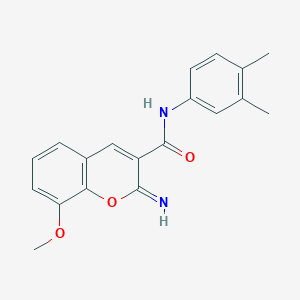
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Methanol, sodium methoxide
Conditions: Reflux
Reaction: Methylation of the hydroxyl group on the chromene core
Step 3: Formation of Carboxamide Group
Reagents: 3,4-dimethylaniline, acyl chloride
Conditions: Basic catalyst, room temperature
Reaction: Acylation to form the carboxamide group
Industrial Production Methods
Industrial production of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure cost-effectiveness and high yield. Continuous flow reactors and automated synthesis systems are often employed to achieve consistent product quality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the methoxy group and the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Chromene Core
Reagents: 2-hydroxyacetophenone, benzaldehyde
Conditions: Acidic catalyst, reflux
Reaction: Aldol condensation to form the chromene core
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the chromene core
-
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature or reflux
Products: Reduced derivatives of the carboxamide group
-
Substitution:
Reagents: Halogenating agents (e.g., bromine, chlorine)
Products: Halogenated derivatives of the chromene core
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product, ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide has a wide range of applications in scientific research:
-
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
-
Medicine:
- Explored for its potential therapeutic applications in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry:
- Utilized in the development of new materials with specific properties.
- Employed in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The chromene core and the carboxamide group play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
-
N-(3,4-dimethylphenyl)-2-imino-8-hydroxy-2H-chromene-3-carboxamide:
- Similar structure but with a hydroxyl group instead of a methoxy group.
- Different chemical reactivity and biological activity.
-
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxylate:
- Similar structure but with a carboxylate group instead of a carboxamide group.
- Different solubility and stability properties.
-
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-sulfonamide:
- Similar structure but with a sulfonamide group instead of a carboxamide group.
- Different pharmacological properties and applications.
Propriétés
Formule moléculaire |
C19H18N2O3 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-imino-8-methoxychromene-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-11-7-8-14(9-12(11)2)21-19(22)15-10-13-5-4-6-16(23-3)17(13)24-18(15)20/h4-10,20H,1-3H3,(H,21,22) |
Clé InChI |
JFOXEQRZLOPUKN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


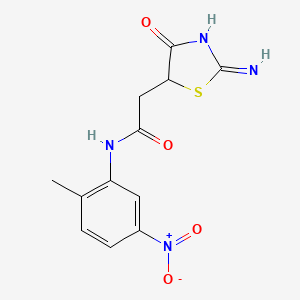
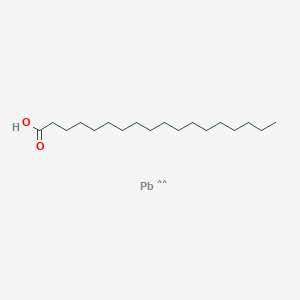



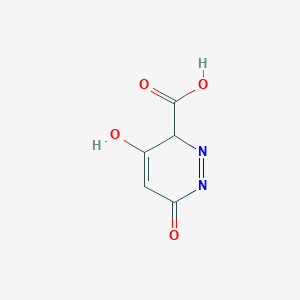
![[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B12344404.png)
![1-[2-[4-[4-(3,4-Dimethoxyphenyl)-5-methylpyrazolidin-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide](/img/structure/B12344409.png)
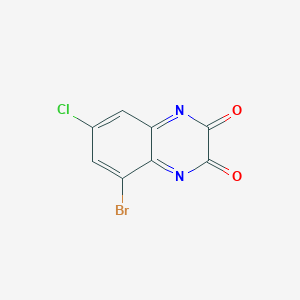
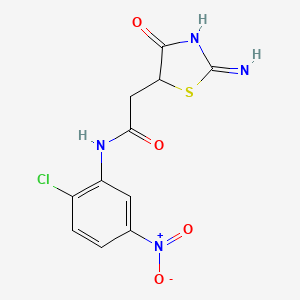
![(2Z)-2-(4-tert-butylbenzenesulfonyl)-3-[(3-methylphenyl)amino]-3-(methylsulfanyl)prop-2-enenitrile](/img/structure/B12344425.png)
![4-[3-(Trifluoromethyl)phenyl]pyrazolidin-3-amine](/img/structure/B12344430.png)

![6-Bromo-3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B12344438.png)
